{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol
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Overview
Description
{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol typically involves the reaction of a brominated thiazole derivative with a pyridine derivative under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often include heating and the use of a solvent such as ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various solvents such as ethanol and chloroform . Reaction conditions often involve heating and the use of catalysts or bases like triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Scientific Research Applications
{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share the thiazole ring structure and have similar biological activities.
Pyridine Derivatives: These compounds share the pyridine ring structure and are widely used in medicinal chemistry.
Thiazolo[4,5-b]pyridines: These compounds are structurally similar and have been studied for their pharmacological activities.
Uniqueness
{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the thiazole-pyridine scaffold. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H9BrN2OS |
---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H9BrN2OS/c1-4-6(3-13)5(2)11-9-7(4)8(10)12-14-9/h13H,3H2,1-2H3 |
InChI Key |
SZVDGXVBNGXKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NS2)Br)C)CO |
Origin of Product |
United States |
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